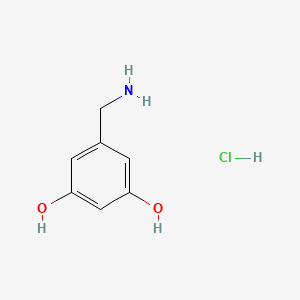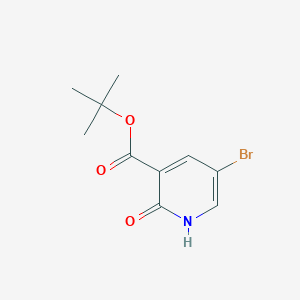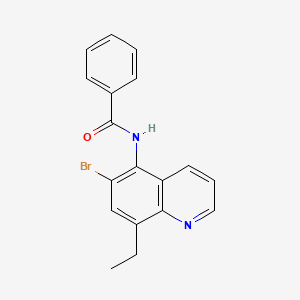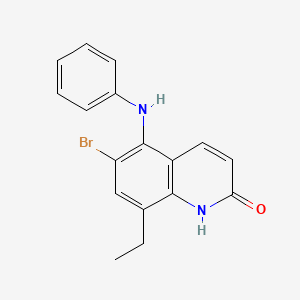acetic acid CAS No. 957890-28-7](/img/structure/B3317265.png)
[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid
Overview
Description
6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid: is a complex organic compound that features a quinoline core substituted with bromine, chlorine, and isopropoxy acetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination and Chlorination:
Introduction of the Isopropoxy Acetic Acid Group: This step involves the esterification of the quinoline derivative with isopropoxy acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-(4-chlorophenyl)-2-methylquinolin-3-ylethanoic acid
- 2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-isopropoxy-acetic acid
Uniqueness
What sets 6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct pharmacological or material properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-propan-2-yloxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClNO3/c1-11(2)27-20(21(25)26)18-12(3)24-17-9-6-14(22)10-16(17)19(18)13-4-7-15(23)8-5-13/h4-11,20H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUAYDAHDEZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3317188.png)
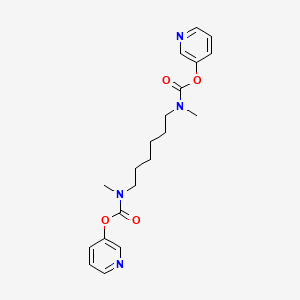
![8-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3317209.png)
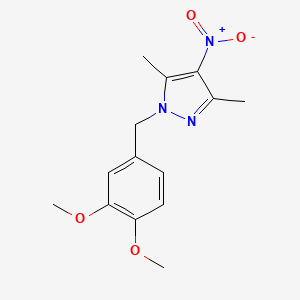
![2-[2-(4-Phenoxyphenoxy)propoxy]pyridine](/img/structure/B3317223.png)
![4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate](/img/structure/B3317230.png)
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B3317238.png)
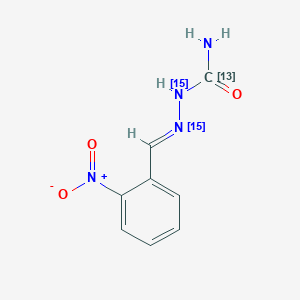
![methyl 2-[(3S)-piperidin-3-yl]acetate](/img/structure/B3317250.png)
